Selective Anti-Mycobacterial Activity of Viridicatin vs. Broad-Spectrum Antibiotics
Viridicatin exhibits potent and selective activity against Mycobacterium tuberculosis (1:15,000 dilution for complete inhibition) while demonstrating no activity against a panel of other tested bacterial strains including common Gram-positive and Gram-negative organisms [1]. In contrast, the structurally related analog viridicatol shows potent antibacterial activity against Staphylococcus aureus but lacks the same degree of selective anti-mycobacterial potency [2]. The 3-carboxymethylene derivative of viridicatin loses antimicrobial activity entirely, demonstrating very weak activity on microorganisms [3].
| Evidence Dimension | Antimicrobial spectrum and potency |
|---|---|
| Target Compound Data | Complete inhibition of M. tuberculosis at 1:15,000 dilution; no activity against other tested bacterial strains |
| Comparator Or Baseline | Viridicatol: potent activity against S. aureus but not selectively anti-mycobacterial; 3-Carboxymethylene derivative: very weak activity on microorganisms |
| Quantified Difference | Viridicatin shows a >15,000-fold dilution factor for complete M. tuberculosis inhibition versus no detectable activity against other strains; derivative shows near-complete loss of antimicrobial function |
| Conditions | In vitro broth dilution assays |
Why This Matters
This high selectivity for M. tuberculosis differentiates viridicatin from broad-spectrum analogs and makes it a preferred tool compound for probing mycobacterial-specific pathways or for TB drug discovery screens requiring minimal off-target antibacterial effects.
- [1] GLPBIO. Viridicatin Product Datasheet. GLPBIO; 2024. View Source
- [2] NCATS Inxight Drugs. Viridicatol. National Center for Advancing Translational Sciences. View Source
- [3] Taniguchi M, Satomura Y. Isolation of Viridicatin from Penicillium crustosum, and Physiological Activity of Viridicatin and its 3-Carboxymethylene Derivative on Microorganisms and Plants. Agric Biol Chem. 1970;34(4):506-510. View Source
